![molecular formula C4H6N4O B2935426 2-ethyl-2H-tetrazole-5-carbaldehyde CAS No. 55408-24-7](/img/structure/B2935426.png)
2-ethyl-2H-tetrazole-5-carbaldehyde
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Overview
Description
2-ethyl-2H-tetrazole-5-carbaldehyde is a chemical compound with the molecular formula C4H6N4O and a molecular weight of 126.12 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of tetrazole derivatives, such as 2-ethyl-2H-tetrazole-5-carbaldehyde, can be approached in eco-friendly ways. These methods include the use of water as a solvent, moderate conditions, non-toxicity, easy extractions, easy setup, and low cost, all of which can yield good to excellent results .Molecular Structure Analysis
The InChI code for 2-ethyl-2H-tetrazole-5-carbaldehyde is 1S/C4H6N4O/c1-2-8-6-4 (3-9)5-7-8/h3H,2H2,1H3 . This indicates that the compound contains four carbon atoms, six hydrogen atoms, four nitrogen atoms, and one oxygen atom .Chemical Reactions Analysis
Tetrazoles, including 2-ethyl-2H-tetrazole-5-carbaldehyde, are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with a few active metals to produce new compounds, which can be explosive to shocks .Physical And Chemical Properties Analysis
2-ethyl-2H-tetrazole-5-carbaldehyde is a liquid at room temperature . It has a molecular weight of 126.12 . The compound is stored at a temperature of -10 degrees Celsius .Scientific Research Applications
Medicinal and Pharmaceutical Applications
Tetrazole and its derivatives, including “2-ethyl-2H-tetrazole-5-carbaldehyde”, play a very important role in medicinal and pharmaceutical applications . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Click Chemistry
“2-ethyl-2H-tetrazole-5-carbaldehyde” can be used in click chemistry approaches. The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
Ligand for Metal Complexes
Tetrazole-5-carboxylate (ttzCOO2−) ligands, which can be synthesized from “2-ethyl-2H-tetrazole-5-carbaldehyde”, can form stable metallic compounds and molecular complexes with metals like Cu(II), Zn(II), Pb(II), and Cd(II) .
Biochemistry
Dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .
Material Chemistry
In the area of material chemistry, tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Cell Membrane Penetration
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Mechanism of Action
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it poses certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
2-ethyltetrazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c1-2-8-6-4(3-9)5-7-8/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOLAVQWHCZQKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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